molecular formula C11H10N2O2S B1269867 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 33166-87-9

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1269867
CAS RN: 33166-87-9
M. Wt: 234.28 g/mol
InChI Key: AATNPSPOECSJBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one" and related derivatives involves condensation reactions using various substrates including aldehydes, thioureas, and ketones under different conditions. For instance, a method involving the reaction of anisaldehyde, ethyl acetoacetate, and urea in the presence of a strong acidic ion-exchange membrane yields high product percentages, demonstrating the efficiency of catalytic systems in these syntheses (Ni Shu-jing, 2004).

Molecular Structure Analysis

The molecular structure of dihydropyrimidinones, including "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one," has been elucidated through various spectroscopic methods. Crystal structure analysis reveals that these compounds often crystallize in specific systems, displaying intermolecular hydrogen bonding that contributes to their stability. For example, studies have shown that these molecules can form triclinic systems with specific space groups, demonstrating the complexity of their structural arrangements (H. Peng et al., 2015).

Chemical Reactions and Properties

Dihydropyrimidinones undergo a variety of chemical reactions, showcasing their versatile chemistry. Their reactivity includes transformations such as alkylation, acylation, and cyclocondensation, leading to a wide array of derivatives with different substituents and biological activities. These reactions are crucial for exploring the pharmacological potential of these compounds (A. Ranise et al., 1997).

Physical Properties Analysis

The physical properties of "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one" derivatives have been characterized by their melting points, solubility, and crystalline forms. These properties are influenced by the molecular structure and the nature of substituents, affecting their stability, solubility, and overall reactivity.

Chemical Properties Analysis

Chemically, dihydropyrimidinones exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The chemical properties are closely linked to their structure, with the thioxo group playing a significant role in their biological activity. Studies demonstrate that modifications at the 6-position significantly affect their pharmacological profile, offering insights into the design of more potent derivatives (A. Ranise et al., 1997).

Scientific Research Applications

Synthesis and Pharmacological Applications

  • A study by Ranise et al. (1997) discussed the synthesis of 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones, demonstrating applications in local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities (Ranise et al., 1997).

Corrosion Inhibition

  • Singh et al. (2016) investigated thiopyrimidines derivatives as corrosion inhibitors for mild steel in hydrochloric acid, highlighting the role of these compounds in industrial applications (Singh, Singh, & Quraishi, 2016).

Antimicrobial Activity

  • Nigam, Saharia, and Sharma (1981) found that synthesized derivatives of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibited considerable activity against various microorganisms (Nigam, Saharia, & Sharma, 1981).

Anti-Inflammatory and Antimicrobial Studies

  • Research by Lingappa et al. (2010) on pyrimidinothiazolidinones derived from 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one showed moderate anti-inflammatory activity and significant antibacterial and antifungal properties (Lingappa et al., 2010).

Novel Compounds Synthesis and Reactions

  • A study by Saçmacı et al. (2008) focused on synthesizing new β-tricarbonyl compounds and their reactions, involving derivatives of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Saçmacı et al., 2008).

Antitumor Activity

  • Research by Abu‐Hashem and Youssef (2011) and Hafez and El-Gazzar (2017) discussed the synthesis of novel compounds involving 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, indicating their potential in antitumor activities (Abu‐Hashem & Youssef, 2011); (Hafez & El-Gazzar, 2017).

Ionic Liquids in Synthesis

  • Cahyana, Liandi, and Anwar (2022) explored the use of l-proline nitrate in ionic liquids for synthesizing pyrimidine derivatives, demonstrating innovative approaches in chemical synthesis (Cahyana, Liandi, & Anwar, 2022).

Building Blocks in Heterocyclic Synthesis

  • Elian, Abdelhafiz, and Abdelreheim (2014) utilized 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one as a building block in synthesizing various heterocyclic compounds with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

Green Chemistry and Environmental Applications

  • Ma, Zhong, Peng, and Sun (2016) highlighted the role of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in green chemistry and its use in environmentally friendly synthesis processes (Ma, Zhong, Peng, & Sun, 2016).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. There is no specific information available about the safety and hazards of "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one"910.


Future Directions

The future directions of a compound refer to potential areas of research or applications. There is no specific information available about the future directions of "6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one"811.


Please note that the information provided is based on the available resources and there might be more recent studies or data that are not included in this analysis. It’s always a good idea to consult with a professional or conduct further research for more comprehensive and up-to-date information.


properties

IUPAC Name

6-(4-methoxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-8-4-2-7(3-5-8)9-6-10(14)13-11(16)12-9/h2-6H,1H3,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATNPSPOECSJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358267
Record name 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS RN

33166-87-9
Record name 6-(4-Methoxyphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Singh, A Singh, MA Quraishi - Journal of the Taiwan Institute of Chemical …, 2016 - Elsevier
The corrosion inhibition properties of thiopyrimidines derivatives viz. 5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-one (TP-1), 5-cyano-2-thioxo-6-(p-tolyl)-2,3 dihydropyrimidin-4-…
Number of citations: 101 www.sciencedirect.com
M Saçmacı, A Alkan, Ş Saçmacı, E Sarıpınar… - …, 2008 - researchgate.net
2, 3-Dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl) furan-2, 3-dione 1 reacted with some alkyl carbamates (3a-b) via p, p′-dimethoxydibenzoylketene intermediate 2 giving new β…
Number of citations: 6 www.researchgate.net
A Agarwal, P Rathore, D Kumar, H Nistala… - AMPP …, 2022 - onepetro.org
Corrosion inhibitors are useful to mitigate corrosion of metal/alloy components. However, traditional corrosion inhibitors are toxic and need to be replaced by greener alternatives. …
Number of citations: 2 onepetro.org

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